

# Reasons for Spiroplatin's discontinuation in clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Spiroplatin*

Cat. No.: *B1619557*

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## Spiroplatin Discontinuation: A Technical Support Guide

FOR RESEARCH AND DEVELOPMENT PROFESSIONALS

This technical support center provides detailed information regarding the discontinuation of **Spiroplatin** (TNO-6) in clinical trials. The following question-and-answer guide addresses common issues and findings from the clinical evaluation of this organoplatinum compound.

## Frequently Asked Questions (FAQs)

Q1: What were the primary reasons for the discontinuation of **Spiroplatin** in clinical trials?

A1: The multicenter Phase II clinical trial of **Spiroplatin** was terminated prematurely due to two main factors: a lack of significant antitumor activity and the occurrence of severe and unpredictable renal toxicity (nephrotoxicity).[\[1\]](#)[\[2\]](#)

Q2: What were the dose-limiting toxicities observed during the Phase I trial of **Spiroplatin**?

A2: In the Phase I study, the primary dose-limiting toxicities were identified as myelosuppression (suppression of blood cell production in the bone marrow) and renal toxicity. [\[3\]](#) Proteinuria, indicating both glomerular and tubular damage, was also observed and was found to be dependent on both the dose and the infusion schedule.[\[3\]](#)

Q3: What specific adverse events related to nephrotoxicity were reported in the Phase II trial?

A3: The Phase II trial reported severe renal toxicity. Among 11 patients who had previously received cisplatin, four experienced increases in serum creatinine, with one patient unfortunately dying from renal failure.<sup>[1]</sup> Of the 51 patients without prior cisplatin treatment, four also showed changes in serum creatinine levels, with two being transient and two being persistent. One of these cases ultimately required hemodialysis. Notably, hydration protocols before and after drug administration did not mitigate this drug-induced nephrotoxicity.

Q4: Was there any evidence of antitumor activity with **Spiroplatin**?

A4: The antitumor activity of **Spiroplatin** was not considered striking. In the Phase I trial, one complete response was seen in a breast cancer patient, and one partial response was observed in a patient with lung adenocarcinoma. The subsequent Phase II trial, which enrolled 64 patients across nine different solid tumor types, reported only three partial responses in patients with renal cell carcinoma, ovarian carcinoma, and malignant melanoma, respectively.

Q5: What was the recommended dose and schedule for **Spiroplatin** in Phase II studies?

A5: Based on the results of the Phase I trial, the recommended dose for Phase II studies was 30 mg/m<sup>2</sup> administered as a 4-hour infusion every 3 weeks. This was the dose level used in the subsequent multicenter Phase II study.

## Data Summary

### Table 1: Spiroplatin Phase I Clinical Trial Summary

Parameter	Value	Reference
Patient Population	67 patients with advanced solid tumors	
Dose Range Tested	2.5 - 40 mg/m <sup>2</sup> (every 3 weeks)	
Maximum Tolerated Dose (MTD) - Good-Risk Patients	40 mg/m <sup>2</sup>	
Maximum Tolerated Dose (MTD) - Poor-Risk Patients	35 mg/m <sup>2</sup>	
Dose-Limiting Toxicities	Myelosuppression, Renal Toxicity	
Recommended Phase II Dose	30 mg/m <sup>2</sup> (4-hour infusion every 3 weeks)	

## Table 2: Spiroplatin Phase II Clinical Trial Key Findings

Parameter	Value	Reference
Patient Population	64 patients with nine different solid tumors	
Treatment Regimen	30 mg/m <sup>2</sup> as a 4-hour infusion every 3 weeks	
Total Cycles Administered	141	
Overall Response Rate	3 partial responses out of 64 patients	
Key Toxicities	Nausea, Vomiting, Myelosuppression, Renal Toxicity	
Outcome	Study stopped prematurely	

## Experimental Protocols

## Protocol: Assessment of Renal Toxicity in Clinical Trials

This section outlines a general methodology for monitoring and grading nephrotoxicity in a clinical trial setting, similar to what would have been employed during the **Spiroplatin** studies.

- Patient Eligibility:

- Establish baseline renal function. Patients must have a serum creatinine level  $\leq 1.5$  mg/dL and a calculated creatinine clearance  $\geq 60$  mL/min.

- Monitoring Schedule:

- Baseline: Collect blood and urine samples within 7 days prior to the first drug administration.
  - During Treatment: Collect blood and urine samples prior to each treatment cycle.
  - Post-Treatment: Monitor renal function at the end of the study and during follow-up visits.

- Key Parameters to Measure:

- Blood: Serum creatinine, Blood Urea Nitrogen (BUN), electrolytes (magnesium, potassium).
  - Urine: Urinalysis for proteinuria and hematuria. 24-hour urine collection for creatinine clearance measurement.

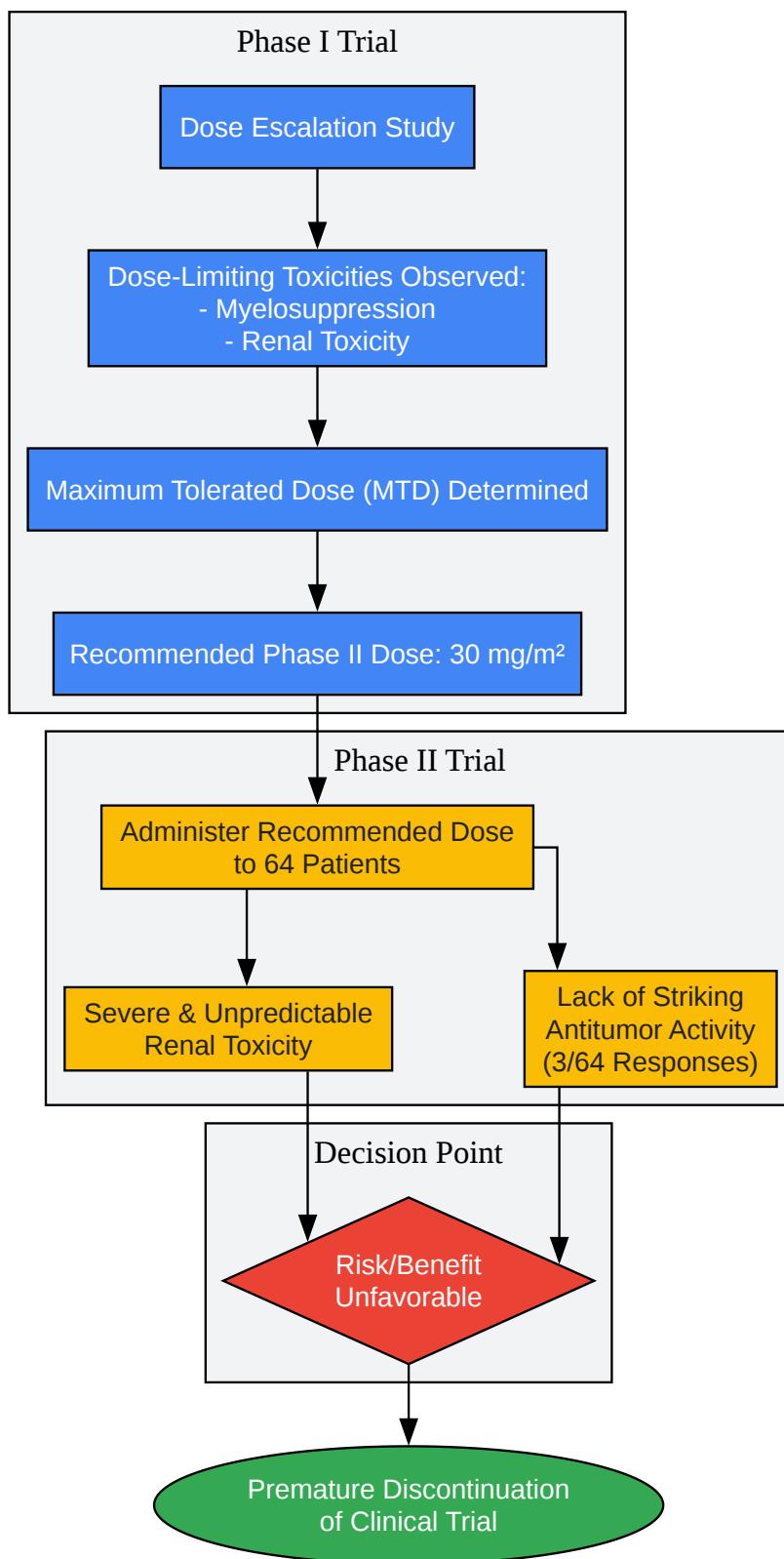
- Grading of Toxicity:

- Adverse events are graded using a standardized system such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
  - Example CTCAE Grades for Serum Creatinine Increase:
    - Grade 1: Increase of  $>0.3$  mg/dL;  $1.5-2.0 \times$  baseline.
    - Grade 2:  $2.0-3.0 \times$  baseline.

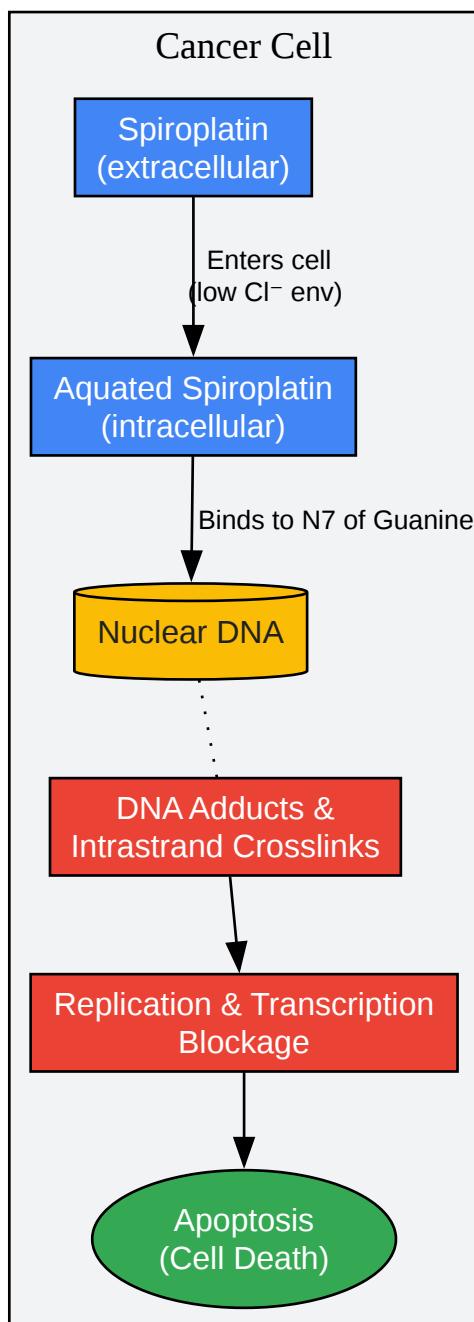
- Grade 3: >3.0 x baseline; hospitalization indicated.
- Grade 4: Life-threatening consequences; dialysis indicated.
- Grade 5: Death.

- Management and Dose Modification:
  - Define rules for dose interruption, reduction, or discontinuation based on the grade of renal toxicity observed. For example, a Grade 3 toxicity may require treatment interruption until recovery to Grade 1 or baseline, with a subsequent dose reduction. A Grade 4 event would typically lead to permanent discontinuation.

## Visualizations

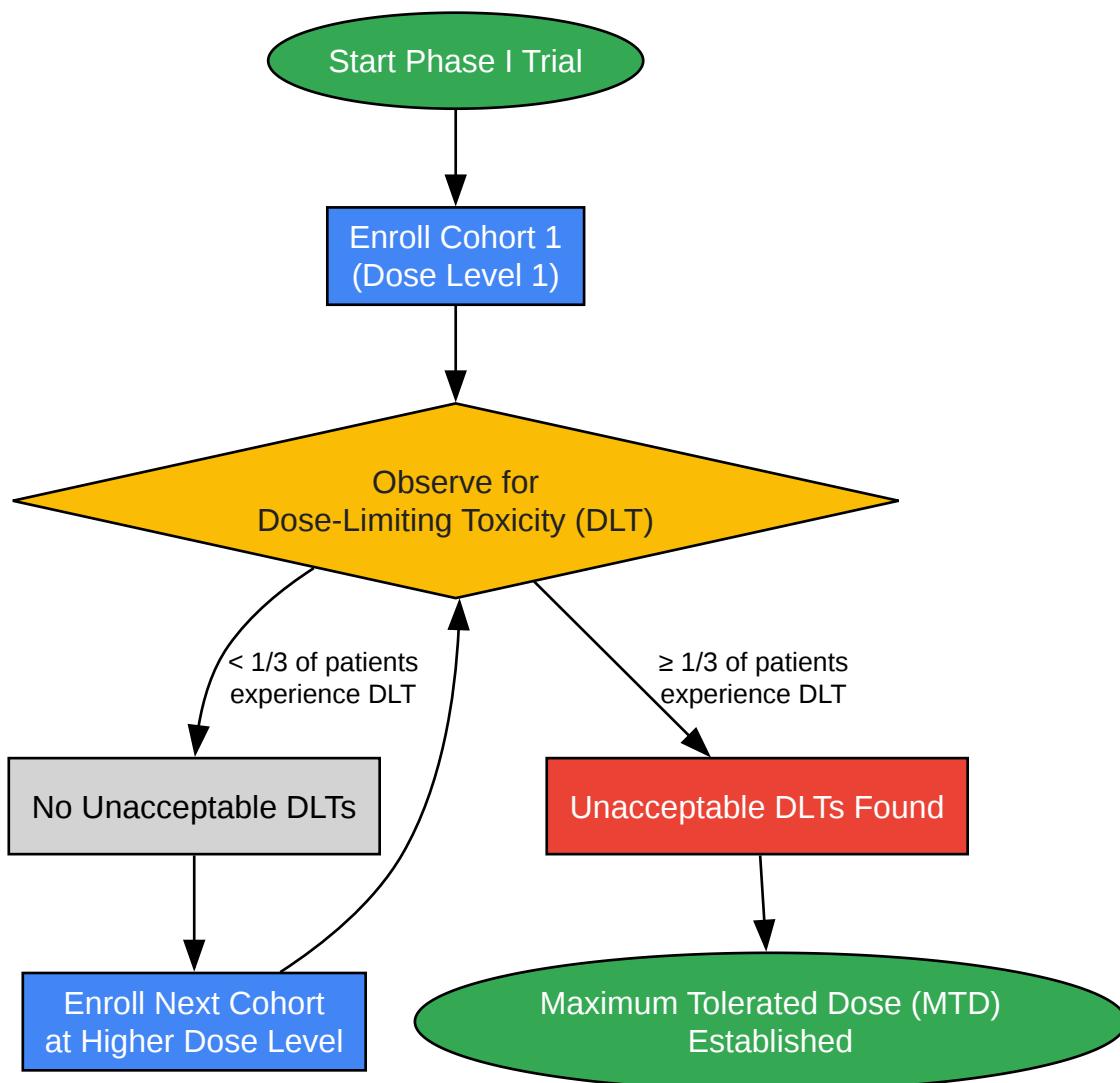
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Caption: Logical workflow for the discontinuation of **Spiroplatin** clinical trials.



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Caption: Proposed mechanism of action for platinum-based drugs like **Spiroplatin**.



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Caption: Simplified workflow for a "3+3" Phase I dose-escalation study design.

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## References

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